(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol
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Overview
Description
(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and difluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 3-chloro-5-(difluoromethyl)pyridine with a suitable reducing agent. One common method is the reduction of the corresponding pyridine derivative using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the chloro or difluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-5-(difluoromethyl)pyridin-2-yl ketone or aldehyde.
Reduction: Formation of 3-chloro-5-(difluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains both chloro and trifluoromethyl groups, with an additional fluorine atom.
Uniqueness
(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol is unique due to the presence of both chloro and difluoromethyl groups, which can impart distinct chemical and biological properties
Biological Activity
(3-Chloro-5-(difluoromethyl)pyridin-2-yl)methanol is a compound of considerable interest due to its potential biological activities. This article reviews available literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action.
Chemical Structure
The compound's structure can be represented as follows:
The presence of a chlorinated pyridine ring and a difluoromethyl group contributes to its unique chemical properties, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
In Vitro Studies
A notable study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values demonstrated significant antibacterial activity, comparable to standard antibiotics such as ceftriaxone. The results are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
MRSA | 40 | 29 |
E. coli | 50 | 24 |
P. aeruginosa | 45 | 30 |
K. pneumoniae | 60 | 19 |
The compound exhibited a dose-dependent response, indicating that higher concentrations led to increased antibacterial efficacy .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. Research indicates that it effectively inhibits the growth of Candida species, with an IC50 value significantly lower than that of traditional antifungal agents.
Case Study
A specific case study evaluated the compound against Candida albicans, revealing an IC50 value of 15 µg/mL, which suggests strong antifungal potential. The mechanism appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies indicate that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation.
Research Findings
A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed an increased percentage of cells in the sub-G1 phase, indicating apoptosis .
Properties
Molecular Formula |
C7H6ClF2NO |
---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
[3-chloro-5-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-1-4(7(9)10)2-11-6(5)3-12/h1-2,7,12H,3H2 |
InChI Key |
NAXULMICWCWPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)C(F)F |
Origin of Product |
United States |
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